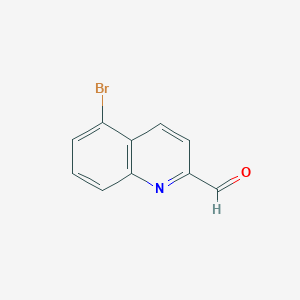

5-Bromoquinoline-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromoquinoline-2-carbaldehyde is a heterocyclic aromatic compound with a bromine atom at the 5th position and an aldehyde group at the 2nd position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-2-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 2nd position .

Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are employed to introduce the bromine atom efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 5-Bromoquinoline-2-carboxylic acid.

Reduction: 5-Bromoquinoline-2-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-Bromoquinoline-2-carbaldehyde is widely used in scientific research due to its unique chemical properties:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of fluorescent probes for biological imaging.

Industry: It is used in the production of organic electronic materials and dyes

Mécanisme D'action

The mechanism of action of 5-Bromoquinoline-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the quinoline ring can intercalate with DNA, affecting gene expression and cellular function .

Comparaison Avec Des Composés Similaires

- 5-Bromo-8-quinolinecarbaldehyde

- 2-Chloroquinoline-3-carbaldehyde

- 2-Methylquinoline-3-carbaldehyde

Comparison: 5-Bromoquinoline-2-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and biological activity. Compared to 2-chloroquinoline-3-carbaldehyde, it has different electronic properties due to the bromine atom, leading to variations in its chemical behavior and applications .

Activité Biologique

5-Bromoquinoline-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in medicinal chemistry, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the quinoline ring and an aldehyde functional group at the 2-position. This unique structure contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids, reduction to alcohols, and nucleophilic substitutions involving the bromine atom.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.

- DNA Intercalation : The quinoline ring structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.

These interactions suggest that this compound may influence various biochemical pathways, making it a candidate for further pharmacological exploration.

Antiviral Properties

Recent studies have demonstrated the antiviral potential of quinoline derivatives, including this compound. In vitro assays revealed that certain analogs exhibited significant inhibitory effects against viruses such as enterovirus D68 (EV-D68). For instance, compounds derived from this scaffold showed improved antiviral potency compared to earlier series, indicating that structural modifications can enhance efficacy .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. In particular, derivatives of this compound have been evaluated for their ability to inhibit specific enzymes involved in bacterial growth.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, particularly in rhabdomyosarcoma models. The mechanism appears to involve disruption of cellular pathways essential for tumor growth and survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-8-quinolinecarbaldehyde | Bromine at the 5-position; aldehyde at 8 | Different electronic properties affecting reactivity |

| 2-Chloroquinoline-3-carbaldehyde | Chlorine substitution | Variations in binding affinity due to halogen differences |

| 2-Methylquinoline-3-carbaldehyde | Methyl group at position 2 | Altered hydrophobicity impacting biological activity |

This table illustrates how structural variations influence the biological activities and reactivity profiles of these compounds.

Case Studies

- Antiviral Efficacy : A study reported that a derivative of this compound exhibited a nearly tenfold increase in antiviral potency against EV-D68 compared to earlier analogs. The selectivity index was calculated based on cell viability assays, highlighting the compound's potential as a therapeutic agent .

- Antitumor Activity : In another investigation involving rhabdomyosarcoma cell lines, treatment with this compound resulted in significant inhibition of cell proliferation, suggesting its utility in cancer therapy .

Propriétés

Formule moléculaire |

C10H6BrNO |

|---|---|

Poids moléculaire |

236.06 g/mol |

Nom IUPAC |

5-bromoquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H6BrNO/c11-9-2-1-3-10-8(9)5-4-7(6-13)12-10/h1-6H |

Clé InChI |

IROSPDHEVGTPIZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=N2)C=O)C(=C1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.